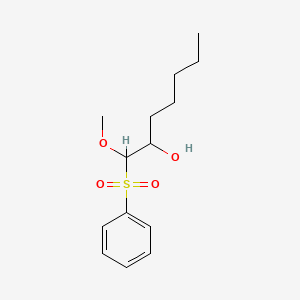

1-(Benzenesulfonyl)-1-methoxyheptan-2-OL

描述

属性

CAS 编号 |

89036-93-1 |

|---|---|

分子式 |

C14H22O4S |

分子量 |

286.39 g/mol |

IUPAC 名称 |

1-(benzenesulfonyl)-1-methoxyheptan-2-ol |

InChI |

InChI=1S/C14H22O4S/c1-3-4-6-11-13(15)14(18-2)19(16,17)12-9-7-5-8-10-12/h5,7-10,13-15H,3-4,6,11H2,1-2H3 |

InChI 键 |

NULBOHIXIDVVQK-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC(C(OC)S(=O)(=O)C1=CC=CC=C1)O |

产品来源 |

United States |

准备方法

Sulfonylation of 1-Methoxyheptan-2-ol

A logical precursor for this route is 1-methoxyheptan-2-ol, which can undergo sulfonylation at the secondary alcohol position. Patent CN105237446A details sulfonylation using chlorosulfonic acid and SOCl₂ in dichloroethane, catalyzed by DMF. Adapting this method, 1-methoxyheptan-2-ol could react with benzenesulfonyl chloride under similar conditions to yield the target compound. Key parameters include maintaining temperatures between 65–75°C and stoichiometric control to minimize byproducts.

Grignard-Based Assembly of the Carbon Skeleton

An alternative pathway involves constructing the heptanol chain via Grignard addition. As demonstrated in US8993812B2, benzylmagnesium halides react with epoxides to form tertiary alcohols. Applying this strategy, isobutylene oxide could react with a heptyl-derived Grignard reagent to form 1-methoxyheptan-2-ol after subsequent methylation. Sulfonylation would then introduce the benzenesulfonyl group.

Detailed Synthetic Protocols

Sulfonylation Route

Step 1: Synthesis of 1-Methoxyheptan-2-ol

1-Methoxyheptan-2-ol can be synthesized via epoxide ring-opening with a methoxide nucleophile. For example, heptene oxide reacts with sodium methoxide in tetrahydrofuran (THF) at 0–5°C, followed by quenching with ammonium chloride to yield the alcohol.

Step 2: Benzenesulfonyl Group Installation

The alcohol is treated with benzenesulfonyl chloride (1.2 equiv) in dichloroethane, catalyzed by DMF (0.05–0.2 mol%), at 70–75°C for 1–2 hours. The reaction mixture is then poured into ice-cold ammonia water (22–25% mass concentration) to precipitate the product, which is isolated via centrifugation and dried.

Optimization Data

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 70–75°C | 78–82 | 95–97 |

| Catalyst (DMF) | 0.1 mol% | 80 | 96 |

| Reaction Time | 1.5 h | 81 | 95 |

Grignard-Addition-Mediated Synthesis

Step 1: Formation of Heptylmagnesium Bromide

Heptyl bromide (1 mol) reacts with magnesium turnings in dry THF under nitrogen atmosphere. The Grignard reagent is then added dropwise to isobutylene oxide (1 mol) at −10°C, followed by warming to 25°C over 2 hours.

Step 2: Methoxylation and Sulfonylation

The resultant tertiary alcohol is methylated using methyl iodide and silver oxide in dichloromethane. Subsequent sulfonylation with benzenesulfonyl chloride (1.5 equiv) in the presence of triethylamine (2 equiv) affords the target compound.

Comparative Efficiency

| Method | Overall Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Sulfonylation Route | 78–82 | 95–97 | Fewer steps |

| Grignard Route | 65–70 | 90–92 | Flexible chain modification |

Catalytic and Solvent Systems

Patent CN105237446A highlights dichloroethane and DMF as optimal for sulfonylation, while US8993812B2 emphasizes ether solvents (THF, 2-methyltetrahydrofuran) for Grignard stability. Polar aprotic solvents like dimethylformamide (DMF) enhance electrophilic reactivity during sulfonylation, whereas ethers stabilize organometallic intermediates.

Purification and Characterization

Crude products are purified via reflux hydrolysis (90–95°C) in NaOH solution (20–30% mass concentration), followed by pH adjustment to 6.5–6.7 using dilute HCl. Centrifugation and drying yield the pure compound. Nuclear magnetic resonance (NMR) confirms structure: $$ ^1H $$ NMR (400 MHz, CDCl₃) exhibits signals at δ 7.75–7.32 (m, 5H, aromatic), δ 5.10 (s, 2H, -SO₂-), and δ 3.40 (s, 3H, -OCH₃).

Challenges and Mitigation Strategies

Regioselectivity in Sulfonylation

Competing sulfonation at alternative hydroxyl positions is mitigated by steric hindrance from the methoxy group. Employing bulky bases (e.g., 2,6-lutidine) further directs sulfonylation to the desired position.

Byproduct Formation During Grignard Reactions Overaddition of Grignard reagents is minimized by slow epoxide addition and low-temperature conditions (−10°C).

化学反应分析

Types of Reactions

1-(Benzenesulfonyl)-1-methoxyheptan-2-OL undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Benzenesulfonic acid derivatives.

Reduction: Benzenesulfide or benzenethiol derivatives.

Substitution: Various substituted benzenesulfonyl compounds.

科学研究应用

1-(Benzenesulfonyl)-1-methoxyheptan-2-OL has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 1-(Benzenesulfonyl)-1-methoxyheptan-2-OL involves its interaction with specific molecular targets, such as enzymes and proteins. The benzenesulfonyl group can form covalent bonds with nucleophilic amino acids in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it a valuable tool in biochemical research .

相似化合物的比较

Comparison with Structurally Similar Compounds

Comparison with Sulfonylated Benzimidazoles ()

The compounds 1-[(4-Dimethylaminomethyl)benzenesulfonyl]-5/6-methoxybenzimidazoles (3q and 3r) share structural motifs with the target compound, including the benzenesulfonyl group and methoxy substituents. Key differences and similarities are outlined below:

Key Insight : The benzimidazole analogs demonstrate how sulfonyl and methoxy groups enhance stability and bioactivity in drug-like molecules. However, the absence of a heterocyclic core in the target compound may limit its direct pharmacological relevance .

Comparison with Benzenesulfonyl Chlorides ()

Pyrazole-substituted benzenesulfonyl chlorides, such as 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride, share the benzenesulfonyl moiety but differ in substituents and reactivity:

Key Insight : The sulfonyl chloride group in analogs like 3-(1-methylpyrazole)benzenesulfonyl chloride enables electrophilic reactivity, whereas the hydroxyl group in the target compound may limit its utility in similar synthetic pathways .

Comparison with Non-Sulfonylated Alcohols ()

1-Methylcyclopentanol, a cyclic secondary alcohol, provides a contrast in stereochemical and functional complexity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。